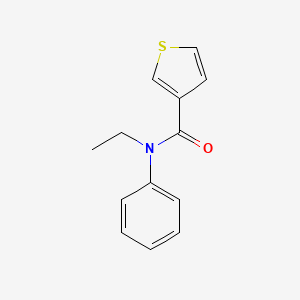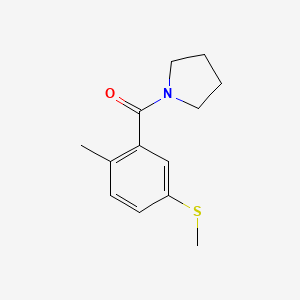
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone, also known as 5-MeO-MET, is a synthetic compound that belongs to the tryptamine class of drugs. It is a potent psychedelic substance that has been used for scientific research purposes. The chemical structure of 5-MeO-MET is similar to that of other tryptamine compounds, such as psilocybin and DMT.
Mecanismo De Acción
The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. Activation of this receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can cause changes in brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone are varied and complex. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. It can also cause alterations in brain function, including changes in perception, thought, and emotion. These effects are thought to be due to the activation of the serotonin 5-HT2A receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in brain function and behavior. However, one limitation of using this compound is its potential for causing adverse effects, such as changes in heart rate and blood pressure. Careful dosing and monitoring is necessary to ensure the safety of study participants.
Direcciones Futuras
There are several future directions for research on (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its use as a tool for investigating the neural basis of consciousness and altered states of consciousness. Further research is needed to fully understand the effects of this compound and its potential applications.
Métodos De Síntesis
The synthesis of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine to form the corresponding amide. This amide is then reduced using sodium borohydride to yield the final product, (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone has been used extensively in scientific research to investigate its effects on the brain and behavior. It is known to interact with the serotonin receptors in the brain, which are responsible for regulating mood, cognition, and perception. Studies have shown that (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone can induce profound alterations in consciousness, including changes in perception, thought, and emotion.
Propiedades
IUPAC Name |
(2-methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-6-11(16-2)9-12(10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPVMDQFZVRECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)


![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

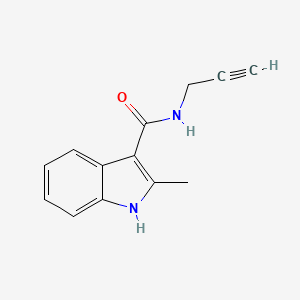
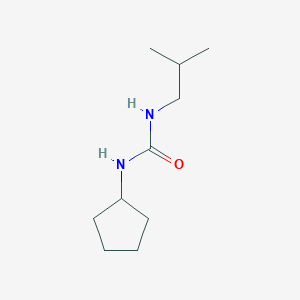
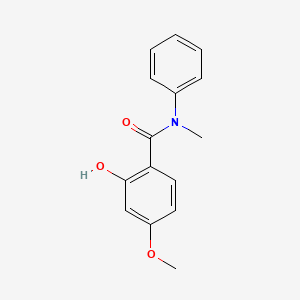
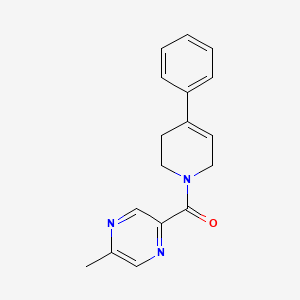



![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
